1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
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Overview
Description
1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is a complex organic compound with a molecular formula of C20H27BrN4O3S and a molecular weight of 483.42 g/mol . This compound features a pyrazole ring, a piperazine ring, and a sulfonyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring is typically synthesized through the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with a suitable butanoyl chloride under basic conditions . The resulting intermediate is then reacted with 4-[(3,4-dimethylphenyl)sulfonyl]piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
- 1-[3-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
- 1-[3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
Uniqueness
1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is unique due to the presence of the bromine atom in the pyrazole ring, which can influence its reactivity and biological activity. The combination of the pyrazole and piperazine rings, along with the sulfonyl group, also contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29BrN4O3S/c1-14-6-7-19(12-15(14)2)30(28,29)25-10-8-24(9-11-25)20(27)13-16(3)26-18(5)21(22)17(4)23-26/h6-7,12,16H,8-11,13H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDIHAJAFUUGKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC(C)N3C(=C(C(=N3)C)Br)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29BrN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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